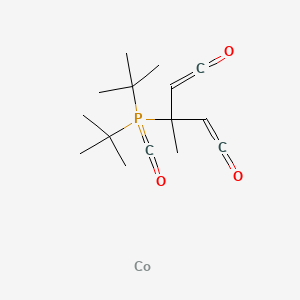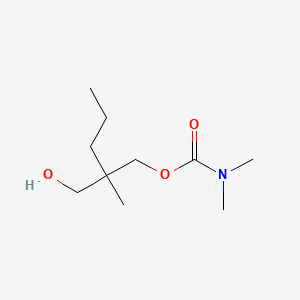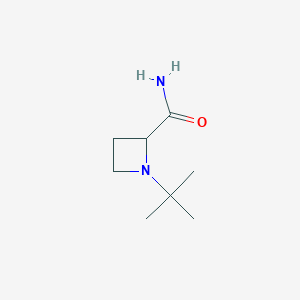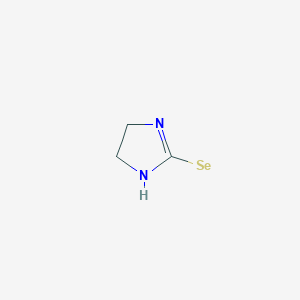
2-Imidazolidineselenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidineselenone is a heterocyclic compound containing selenium It is structurally related to imidazolidinones, featuring a five-membered ring with selenium incorporated into the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidineselenone typically involves the reaction of imidazolidine derivatives with selenium reagents. One common method is the reaction of imidazolidine with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic incorporation of selenium into imidazolidine derivatives using metal catalysts. This method can be optimized for higher yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Imidazolidineselenone undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Imidazolidineselenone has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: It can be used in the development of advanced materials, including catalysts and semiconductors.
Mecanismo De Acción
The mechanism by which 2-Imidazolidineselenone exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
2-Imidazolidinone: Lacks selenium but shares a similar ring structure.
2-Imidazolidinethione: Contains sulfur instead of selenium.
2-Imidazolidinone derivatives: Various derivatives with different substituents on the ring.
Uniqueness: 2-Imidazolidineselenone is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox biology and its potential therapeutic benefits make this compound particularly interesting compared to its sulfur and oxygen analogues.
Propiedades
Número CAS |
33251-51-3 |
|---|---|
Fórmula molecular |
C3H5N2Se |
Peso molecular |
148.06 g/mol |
InChI |
InChI=1S/C3H5N2Se/c6-3-4-1-2-5-3/h1-2H2,(H,4,5) |
Clave InChI |
VNSMQFMLJOIFAC-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
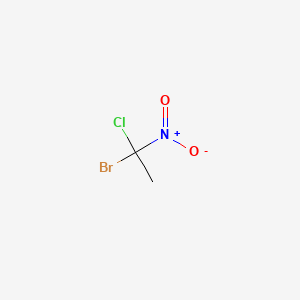
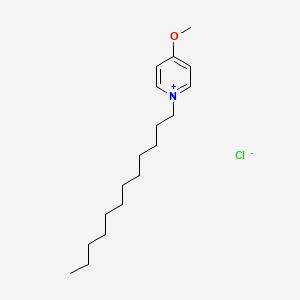
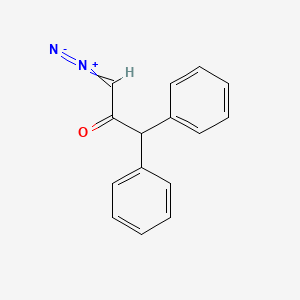
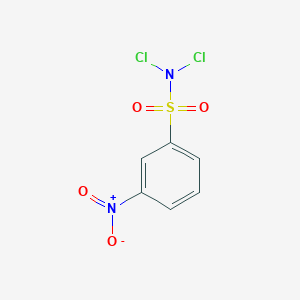


![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

